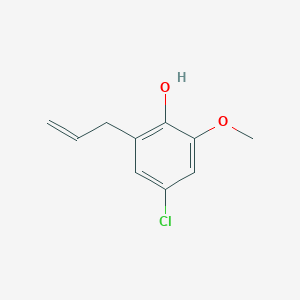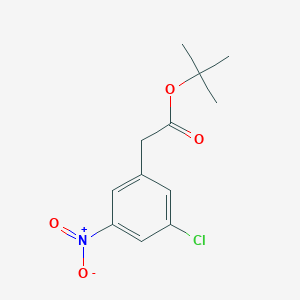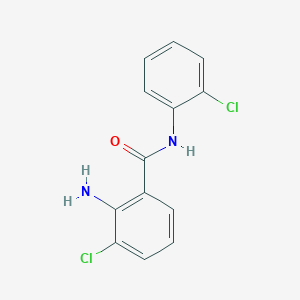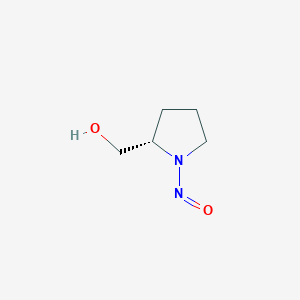
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene ring, followed by the introduction of the formyl group and the carbamic acid tert-butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds with unique properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities and applications.
Mecanismo De Acción
The mechanism of action of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the ester group can participate in various chemical reactions, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to bind to specific sites on target molecules, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar ester group but different aromatic structure.
tert-Butyl carbamate: A compound with a similar carbamic acid tert-butyl ester group but lacking the formyl and tetrahydronaphthalene components.
Uniqueness
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to its combination of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-6-4-5-12-9-11(10-18)7-8-13(12)14/h7-10,14H,4-6H2,1-3H3,(H,17,19) |
Clave InChI |
ACMPBUCGADQVIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8384779.png)
![3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8384796.png)

![(1-tosyl-1H-pyrazolo[4,3-c]pyridin-4-yl)methanamine](/img/structure/B8384804.png)
![Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B8384815.png)
